Diethylammonium chloride
Description
Diethylammonium chloride (DEAC), with the molecular formula C₄H₁₂ClN and an average molar mass of 109.60 g/mol, is a secondary ammonium salt formed by the protonation of diethylamine (C₂H₅)₂NH with hydrochloric acid . It is a white crystalline solid, highly soluble in water and polar solvents, and is commonly used as a catalyst, surfactant, or precursor in organic synthesis . Its structure consists of a diethylammonium cation [(C₂H₅)₂NH₂⁺] paired with a chloride anion (Cl⁻). DEAC is commercially available with high purity (≥99%) and is supplied by major chemical manufacturers like Sigma-Aldrich and Alfa Aesar .
Properties
IUPAC Name |
diethylazanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N.ClH/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDITUCONWLWUJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH2+]CC.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
109-89-7 (Parent) | |
| Record name | Diethylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000660684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
109.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
660-68-4 | |
| Record name | Diethylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=660-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000660684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanamine, N-ethyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.494 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Diethylammonium chloride is typically synthesized by reacting diethylamine with hydrochloric acid. The reaction is straightforward and can be represented as follows:
(C₂H₅)₂NH + HCl → (C₂H₅)₂NH₂Cl
This reaction is exothermic and usually carried out at room temperature. The product, this compound, precipitates out as a white solid .
Industrial Production Methods: In industrial settings, this compound is produced in large quantities using the same reaction. The process involves the careful addition of hydrochloric acid to diethylamine under controlled conditions to ensure complete reaction and high yield. The product is then purified by recrystallization .
Chemical Reactions Analysis
Types of Reactions: Diethylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Acid-Base Reactions: As a salt of a weak base (diethylamine) and a strong acid (hydrochloric acid), it can react with bases to form diethylamine and the corresponding salt.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used. For example, reacting with sodium hydroxide produces diethylamine and sodium chloride.
Acid-Base Reactions: The major product is diethylamine.
Scientific Research Applications
Scientific Research Applications
1. Synthesis of Complexes
Diethylammonium chloride is utilized in the synthesis of various metal complexes, particularly those involving transition metals. For instance, it can complex with copper dichloride to form diethylammonium copper tetrachloride, which exhibits thermochromic properties. This complex undergoes a color change from green to yellow upon heating due to a structural transformation from square planar to tetrahedral configuration, making it useful in sensor applications .
2. Deep Eutectic Solvents (DES)
DEAC is a component in the formulation of deep eutectic solvents, which are recognized for their superior properties compared to traditional solvents. These DESs have shown promise in various applications including electrochemistry and nanomaterial synthesis, where they facilitate improved solvation and ionic conductivity .
3. Crystallization Studies
The compound has been studied for its ability to form cocrystals with organic compounds like diphenylamine. Such studies are crucial for understanding molecular interactions and can lead to the development of new materials with tailored properties .
Industrial Applications
1. Antimicrobial Agent
DEAC's quaternary ammonium structure imparts significant antimicrobial properties, making it suitable for use in disinfectants and antiseptics. Its efficacy against various pathogens has been documented, highlighting its potential in healthcare settings to reduce hospital-acquired infections .
2. Surfactant in Formulations
Due to its amphiphilic nature, this compound is employed as a surfactant in various formulations, enhancing the stability and performance of products in personal care and cleaning industries.
Case Studies
Mechanism of Action
The mechanism of action of diethylammonium chloride is primarily based on its ability to donate diethylamine in chemical reactions. In biological systems, diethylamine can interact with various molecular targets, including enzymes and receptors, influencing their activity. The chloride ion can also participate in ionic interactions, affecting the overall reactivity of the compound .
Comparison with Similar Compounds
Comparison with Similar Ammonium Chlorides
Ammonium chlorides are classified based on the degree of substitution on the nitrogen atom (primary, secondary, tertiary). DEAC belongs to the secondary aminium chloride category. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Physicochemical Comparison
Physicochemical Properties
- Solubility: DEAC exhibits higher solubility in organic solvents (e.g., ethanol, acetone) compared to quaternary ammonium salts like didecyldimethylammonium chloride (DIDMAC), which are more lipophilic .
- Reactivity : DEAC acts as a mild acid catalyst in solvothermal synthesis, unlike trimethylammonium chloride, which is less reactive due to steric hindrance .
Research Findings and Industrial Relevance
- Environmental Remediation : DEAC-functionalized composites adsorb rhodamine B (RB) from wastewater with an efficiency of 85–90% at pH 11, comparable to quaternary ammonium-modified adsorbents but with lower environmental persistence .
- Thermochromic Materials : DEAC-copper complexes show reversible color changes between blue (25°C) and green (80°C) , making them viable for temperature-sensitive sensors .
- Catalytic Efficiency: In the synthesis of (1,7,7-trimethyl-2-oxobicyclo[2.2.1]hept-3-yloxy)tris(diethylamino)phosphonium chloride, DEAC achieved a reaction yield of 71%, surpassing dimethylammonium chloride (yield: ~60%) .
Q & A
Q. What are the standard laboratory methods for synthesizing diethylammonium chloride, and how is reaction completion monitored?
this compound is synthesized by reacting diethylamine with hydrochloric acid (HCl) in either aqueous or gaseous form. The reaction can be monitored using thin-layer chromatography (TLC) to track the consumption of reactants. Post-reaction, the product is purified via recrystallization or by washing with water to remove excess diethylamine and byproducts like this compound in multi-step syntheses (e.g., lidocaine preparation) .
Q. Which analytical techniques are essential for confirming the purity and structural integrity of this compound?
Key methods include:
- Melting point analysis : The compound melts at 227–230°C, with deviations indicating impurities .
- Spectroscopy : Nuclear magnetic resonance (NMR) for hydrogen/carbon environments, infrared (IR) spectroscopy for functional group verification (e.g., N–H stretches in ammonium ions).
- Elemental analysis : To confirm molecular composition (C₄H₁₂ClN, MW 109.60) .
Q. How do the solubility properties of this compound influence experimental design in aqueous systems?
Its high water solubility (due to ionic character) makes it suitable for reactions in polar solvents. However, in mixed solvents (e.g., aqueous alcohols), solubility decreases, requiring temperature optimization to prevent precipitation during synthesis or conductivity studies .
Advanced Research Questions
Q. What methodologies are used to investigate the electrical conductivity of this compound in mixed solvent systems, and what factors affect ion dissociation?
Conductivity measurements are performed using a conductometer in varying solvent ratios (e.g., water-ethanol). Factors influencing ion dissociation include:
Q. How can researchers effectively remove this compound as a byproduct in multi-step organic syntheses?
In reactions like lidocaine synthesis, this compound is removed via sequential water washes, leveraging its high water solubility. For larger-scale reactions, liquid-liquid extraction or fractional crystallization may be employed. Purity is confirmed by residual analysis (e.g., ion chromatography) .
Q. What experimental approaches elucidate the kinetics and thermodynamics of this compound formation in acid-base reactions?
- Kinetics : Use stopped-flow spectrophotometry to measure protonation rates of diethylamine with HCl under varying pH/temperature conditions.
- Thermodynamics : Calculate equilibrium constants (Keq) via potentiometric titration, correlating with Gibbs free energy changes.
- Computational modeling : Density functional theory (DFT) simulations to study transition states and intermediate stability .
Data Contradictions and Resolutions
- Melting point consistency : and report identical melting points (227–230°C), confirming reliability.
- Safety vs. application : While this compound is used in flux agents (e.g., soldering), academic studies prioritize its role in synthesis and physicochemical studies, avoiding industrial applications per the FAQ scope .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
